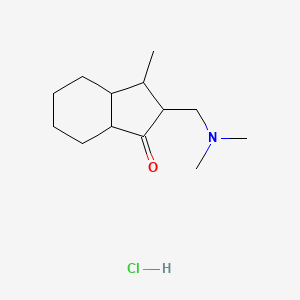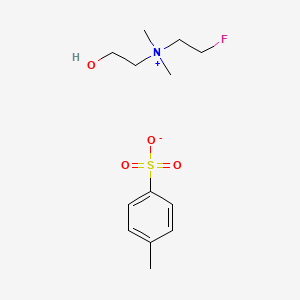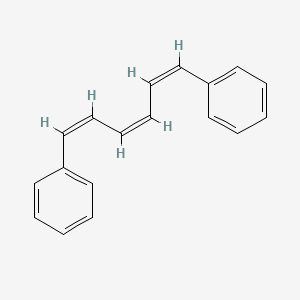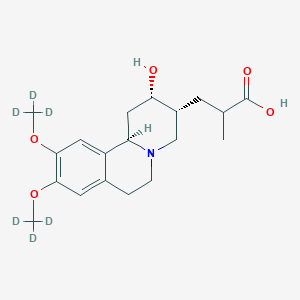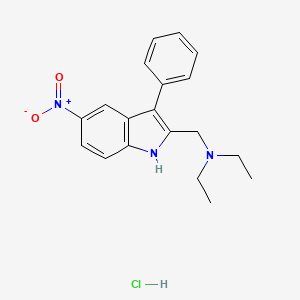
(2,3'-Bi-1H-pyrrole)-4-acetic acid, 5'-((2S,3S)-3-(((1,1-dimethylethoxy)carbonyl)amino)-2-hydroxy-4-phenylbutyl)-2,3,4',5'-tetrahydro-2-(2-methylpropyl)-3,4'-dioxo-alpha,5'-bis(phenylmethyl)-, methyl ester, (aR,2S,5'S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “(2,3’-Bi-1H-pyrrole)-4-acetic acid, 5’-((2S,3S)-3-(((1,1-dimethylethoxy)carbonyl)amino)-2-hydroxy-4-phenylbutyl)-2,3,4’,5’-tetrahydro-2-(2-methylpropyl)-3,4’-dioxo-alpha,5’-bis(phenylmethyl)-, methyl ester, (aR,2S,5’S)-” is a complex organic molecule with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features multiple functional groups, including pyrrole rings, acetic acid, and ester groups, which contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The starting materials may include pyrrole derivatives, acetic acid, and various protecting groups to ensure selective reactions. Common synthetic routes may involve:
- Formation of the pyrrole rings through cyclization reactions.
- Introduction of the acetic acid moiety via esterification or amidation reactions.
- Protection and deprotection steps to introduce the desired functional groups selectively.
- Final coupling reactions to assemble the complete molecule.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to streamline the production process.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The pyrrole rings and hydroxyl groups can be oxidized to form corresponding oxo derivatives.
Reduction: The ester and amide groups can be reduced to alcohols and amines, respectively.
Substitution: Functional groups on the pyrrole rings can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens, nucleophiles, or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may yield alcohols and amines.
Aplicaciones Científicas De Investigación
Chemistry
This compound can be used as a building block in organic synthesis to create more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.
Biology
In biological research, this compound may be used as a probe to study enzyme interactions, protein binding, and cellular uptake mechanisms. Its functional groups can be modified to create derivatives with specific biological activities.
Medicine
In medicinal chemistry, this compound may serve as a lead compound for drug development. Its structure can be optimized to enhance its pharmacological properties, such as potency, selectivity, and bioavailability.
Industry
In the industrial sector, this compound may be used in the development of new materials, such as polymers, coatings, and adhesives. Its unique chemical properties can contribute to the performance and durability of these materials.
Mecanismo De Acción
The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The functional groups on the compound can form specific interactions, such as hydrogen bonds, hydrophobic interactions, or covalent bonds, with the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
(2,3’-Bi-1H-pyrrole)-4-acetic acid derivatives: Compounds with similar core structures but different functional groups.
Pyrrole-based compounds: Molecules containing pyrrole rings with various substituents.
Acetic acid derivatives: Compounds with acetic acid moieties and different functional groups.
Uniqueness
The uniqueness of this compound lies in its complex structure, which combines multiple functional groups in a single molecule
Propiedades
Número CAS |
173091-93-5 |
|---|---|
Fórmula molecular |
C44H53N3O7 |
Peso molecular |
735.9 g/mol |
Nombre IUPAC |
methyl (2R)-2-[(5S)-5-[(5S)-5-benzyl-5-[(2S,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylbutyl]-4-oxo-1H-pyrrol-3-yl]-5-(2-methylpropyl)-4-oxo-1H-pyrrol-3-yl]-3-phenylpropanoate |
InChI |
InChI=1S/C44H53N3O7/c1-29(2)24-44(38(49)34(27-46-44)33(40(51)53-6)22-30-16-10-7-11-17-30)35-28-45-43(39(35)50,25-32-20-14-9-15-21-32)26-37(48)36(23-31-18-12-8-13-19-31)47-41(52)54-42(3,4)5/h7-21,27-29,33,36-37,45-46,48H,22-26H2,1-6H3,(H,47,52)/t33-,36+,37+,43+,44+/m1/s1 |
Clave InChI |
QUDJJQVGSBUVMG-WYIKCZTRSA-N |
SMILES isomérico |
CC(C)C[C@@]1(C(=O)C(=CN1)[C@@H](CC2=CC=CC=C2)C(=O)OC)C3=CN[C@@](C3=O)(CC4=CC=CC=C4)C[C@@H]([C@H](CC5=CC=CC=C5)NC(=O)OC(C)(C)C)O |
SMILES canónico |
CC(C)CC1(C(=O)C(=CN1)C(CC2=CC=CC=C2)C(=O)OC)C3=CNC(C3=O)(CC4=CC=CC=C4)CC(C(CC5=CC=CC=C5)NC(=O)OC(C)(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


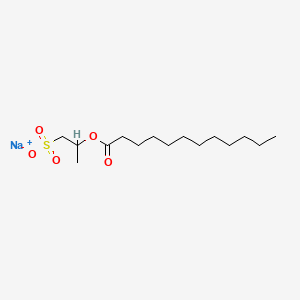


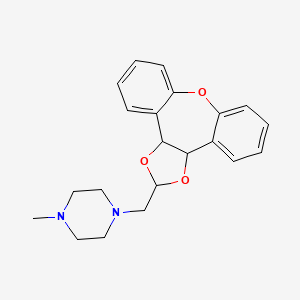
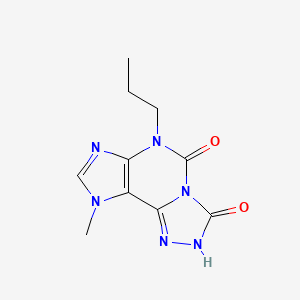

![N-[(2R)-1-(2,5-dimethoxy-4-methylphenyl)propan-2-yl]hydroxylamine](/img/structure/B12771364.png)
